molecular formula C11H11N5O3 B12680755 5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid CAS No. 85720-92-9

5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid

Cat. No.: B12680755
CAS No.: 85720-92-9
M. Wt: 261.24 g/mol
InChI Key: WQRZBPGAKFJRGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium C13-17 sec-alkyl sulphonate is typically synthesized through the sulfoxidation method. In this process, C13-17 alkanes react with sulfur dioxide and oxygen under controlled conditions to form the sulfonate. The reaction mixture is then refined to obtain the final product .

Industrial Production Methods: The industrial production of Sodium C13-17 sec-alkyl sulphonate involves large-scale sulfoxidation reactors where the alkanes are continuously fed and reacted with sulfur dioxide and oxygen. The product is then purified through various separation and refining techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Sodium C13-17 sec-alkyl sulphonate primarily undergoes sulfonation reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Sulfonation: Sulfur dioxide and oxygen are the primary reagents used in the sulfoxidation process.

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products: The major product of the sulfoxidation reaction is Sodium C13-17 sec-alkyl sulphonate itself. In oxidation reactions, the compound can form sulfonic acids, while reduction reactions can yield various alkyl derivatives .

Scientific Research Applications

Sodium C13-17 sec-alkyl sulphonate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of Sodium C13-17 sec-alkyl sulphonate is its surfactant property. It reduces the surface tension of water, allowing it to mix with oils and dirt, thereby enhancing cleaning efficiency. At the molecular level, the compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis .

Comparison with Similar Compounds

  • Sodium dodecyl sulfate (SDS)
  • Sodium lauryl ether sulfate (SLES)
  • Sodium alkylbenzene sulfonate

Comparison: Sodium C13-17 sec-alkyl sulphonate is unique due to its specific alkyl chain length (C13-17), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant properties without excessive foaming. In contrast, Sodium dodecyl sulfate (SDS) has a shorter alkyl chain (C12), leading to higher foaming but potentially less effective emulsification .

Properties

CAS No.

85720-92-9

Molecular Formula

C11H11N5O3

Molecular Weight

261.24 g/mol

IUPAC Name

5-amino-2-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]benzoic acid

InChI

InChI=1S/C11H11N5O3/c1-5-9(10(17)16-13-5)15-14-8-3-2-6(12)4-7(8)11(18)19/h2-4,9H,12H2,1H3,(H,16,17)(H,18,19)

InChI Key

WQRZBPGAKFJRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1N=NC2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

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